
Fmoc-(S)-2-Amino-5-morpholinopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-(S)-2-Amino-5-morpholinopentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amine group of amino acids during the synthesis process . This protecting group is base-labile, meaning it can be removed under basic conditions without affecting other functional groups in the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-Amino-5-morpholinopentanoic acid typically involves the protection of the amino group of (S)-2-Amino-5-morpholinopentanoic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(S)-2-Amino-5-morpholinopentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-(S)-2-Amino-5-morpholinopentanoic acid is used in the synthesis of peptides and peptidomimetics. Its Fmoc protecting group allows for selective deprotection and coupling, making it a valuable tool in organic synthesis .
Biology
In biological research, this compound is used to create peptide sequences that can be studied for their biological activity. It is particularly useful in the study of protein-protein interactions and enzyme-substrate relationships .
Medicine
In medicine, peptides synthesized using this compound are used in the development of therapeutic agents. These peptides can act as drugs or drug delivery systems, targeting specific biological pathways .
Industry
Industrially, this compound is used in the large-scale production of peptides for research and pharmaceutical applications. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides .
Mécanisme D'action
The mechanism of action of Fmoc-(S)-2-Amino-5-morpholinopentanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions . Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, allowing the free amino group to participate in further reactions or interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Glycine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lysine: Used for the synthesis of peptides with lysine residues.
Fmoc-Serine: Used for the synthesis of peptides with serine residues.
Uniqueness
Fmoc-(S)-2-Amino-5-morpholinopentanoic acid is unique due to the presence of the morpholine ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics .
Propriétés
Formule moléculaire |
C24H28N2O5 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-morpholin-4-ylpentanoic acid |
InChI |
InChI=1S/C24H28N2O5/c27-23(28)22(10-5-11-26-12-14-30-15-13-26)25-24(29)31-16-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22H,5,10-16H2,(H,25,29)(H,27,28)/t22-/m0/s1 |
Clé InChI |
GETSCWVXQZKRFY-QFIPXVFZSA-N |
SMILES isomérique |
C1COCCN1CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1COCCN1CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


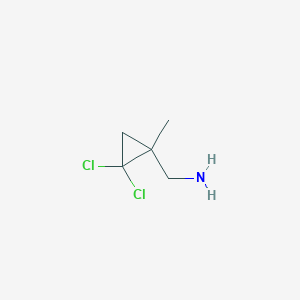


![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)

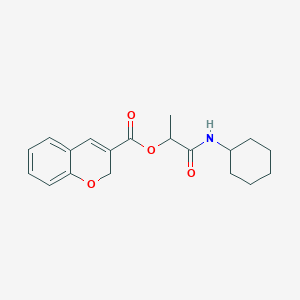
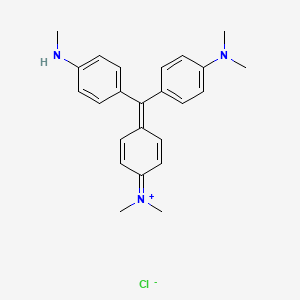
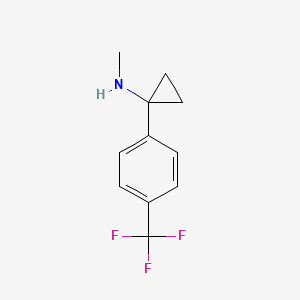
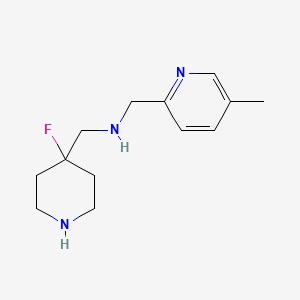
![5-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15220077.png)
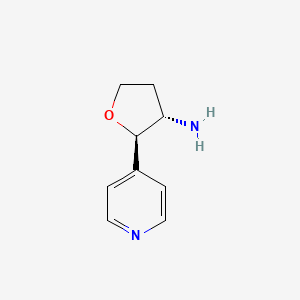
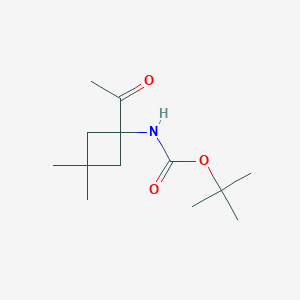
![1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15220109.png)
